molecular formula C15H15Cl2N3O3S2 B215327 4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine

4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine

Cat. No. B215327
M. Wt: 420.3 g/mol
InChI Key: KCFWEGFICYIDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine, commonly known as DAS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DAS is a pyridine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In

Scientific Research Applications

DAS has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor activity by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DAS has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and cardiovascular diseases. Additionally, DAS has been studied for its potential use in the treatment of diabetes and metabolic disorders.

Mechanism of Action

The mechanism of action of DAS involves the inhibition of various signaling pathways that are involved in cell growth and proliferation. DAS has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. DAS also inhibits the activation of the NF-κB pathway, which is involved in inflammation and cell survival. Furthermore, DAS has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DAS has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DAS has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and cardiovascular diseases. Additionally, DAS has been studied for its potential use in the treatment of diabetes and metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DAS in lab experiments is its high purity and stability. DAS can be synthesized using various methods with high yields and purity, making it a reliable compound for experiments. However, one of the limitations of using DAS in lab experiments is its potential toxicity. DAS has been shown to exhibit cytotoxicity in certain cell lines, and caution should be taken when handling and using DAS in experiments.

Future Directions

There are several future directions for the study of DAS. One potential direction is the development of DAS derivatives with improved efficacy and reduced toxicity. Another direction is the study of the pharmacokinetics and pharmacodynamics of DAS in vivo, which could provide valuable information for its potential use in the treatment of various diseases. Additionally, the study of the molecular targets of DAS could provide insights into its mechanism of action and potential applications in the field of medicinal chemistry.

Synthesis Methods

DAS can be synthesized using various methods, including the reaction of 3,5-dichlorophenylthiol with 4-chloro-3-nitropyridine followed by reduction with iron powder and acetic acid. Another method involves the reaction of 3,5-dichlorophenylthiol with 4-chloro-3-nitropyridine in the presence of sodium hydride followed by reduction with lithium aluminum hydride. These methods have been used to synthesize DAS with high yields and purity.

properties

Product Name

4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine

Molecular Formula

C15H15Cl2N3O3S2

Molecular Weight

420.3 g/mol

IUPAC Name

1-[4-(3,5-dichlorophenyl)sulfanylpyridin-3-yl]sulfonyl-3-propan-2-ylurea

InChI

InChI=1S/C15H15Cl2N3O3S2/c1-9(2)19-15(21)20-25(22,23)14-8-18-4-3-13(14)24-12-6-10(16)5-11(17)7-12/h3-9H,1-2H3,(H2,19,20,21)

InChI Key

KCFWEGFICYIDCE-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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